Carbazole, N-trifluoroacetyl-

Description

Contextualization within the Field of Carbazole (B46965) Chemistry and Heterocyclic Systems

Carbazole is a nitrogen-containing heterocyclic compound, first isolated from coal tar, that has become a cornerstone in the development of functional organic materials. Its rigid, planar structure and electron-rich nature make it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as a building block for pharmacologically active molecules. The chemistry of carbazole is rich and varied, with functionalization possible at multiple positions on the aromatic rings and, crucially, at the nitrogen atom. beilstein-journals.orgnih.gov The introduction of substituents onto the carbazole framework allows for the fine-tuning of its electronic properties, solubility, and solid-state packing, which are critical for its various applications.

Significance of N-Substitution in Carbazole Derivatives for Advanced Academic Investigations

The nitrogen atom of the carbazole ring system is a key handle for modifying its molecular properties. N-substitution allows for the introduction of a wide array of functional groups that can dramatically alter the electronic and steric characteristics of the parent molecule. For instance, N-alkylation can improve solubility and influence the morphology of thin films, which is important for device fabrication. N-arylation can extend the π-conjugated system, leading to changes in the absorption and emission properties of the molecule. The introduction of an acyl group at the nitrogen position, as in N-acylcarbazoles, creates an amide-like linkage that can serve as a versatile synthetic intermediate and can impact the photophysical behavior of the carbazole unit. beilstein-journals.orgnih.gov These N-acyl carbazoles are recognized as effective fluorophores and have been explored for their potential in exhibiting strong organic phosphorescence. nih.gov

Overview of the Strategic Role of Trifluoroacetyl Groups in Organic Synthesis and Functionalization

The trifluoroacetyl group (-COCF₃) is a powerful tool in organic synthesis due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) moiety. This group can significantly impact the reactivity and properties of the molecule to which it is attached. In the context of protecting groups, trifluoroacetamides (N-COCF₃) are known for their specific stability and cleavage conditions, offering an orthogonal protecting strategy in complex syntheses. organic-chemistry.org The introduction of a trifluoroacetyl group can also enhance the volatility of a compound, which is advantageous for analytical techniques such as gas chromatography and mass spectrometry. chemrxiv.org Furthermore, the trifluoroacetyl group can be a precursor for the introduction of the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals that can enhance metabolic stability and binding affinity. nih.govnih.gov

Data and Properties of N-Trifluoroacetylcarbazole

While specific experimental data for N-trifluoroacetylcarbazole is not widely available in the public domain, its properties can be inferred from the known data of carbazole and related N-acylcarbazoles.

| Property | Value |

| Molecular Formula | C₁₄H₈F₃NO |

| Molecular Weight | 263.22 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and acetone |

Table 1: Physicochemical Properties of N-Trifluoroacetylcarbazole (Predicted)

Synthesis and Reactivity

The synthesis of N-acylcarbazoles is a well-established area of research, and these methods can be applied to the preparation of N-trifluoroacetylcarbazole. A common method involves the reaction of carbazole with trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride in the presence of a base. nih.gov

General Synthetic Scheme:

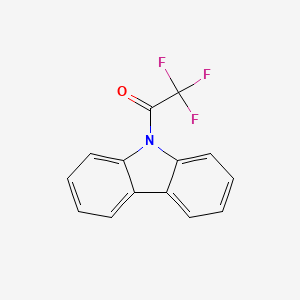

Structure

2D Structure

3D Structure

Properties

CAS No. |

62615-79-6 |

|---|---|

Molecular Formula |

C14H8F3NO |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-carbazol-9-yl-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)13(19)18-11-7-3-1-5-9(11)10-6-2-4-8-12(10)18/h1-8H |

InChI Key |

GAYGDUSZOFOTQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Trifluoroacetylcarbazole and Its Derivatives

Direct N-Trifluoroacetylation of Carbazole (B46965)

The most straightforward approach to N-trifluoroacetylcarbazole involves the direct acylation of the nitrogen atom of the carbazole ring. This method relies on the reaction of carbazole with a suitable trifluoroacetylating agent.

Reagents and Optimized Reaction Conditions for N-Acetylation

The direct N-acylation of carbazoles has been effectively achieved using a combination of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid (H₃PO₄). rsc.orgnih.govresearchgate.netepa.gov This metal-free approach provides a direct route to N-acylated carbazole derivatives. While specific conditions for N-trifluoroacetylation are a subset of general N-acylation, the reactivity of TFAA is a key consideration.

The reaction typically involves treating carbazole with TFAA in the presence of a catalytic amount of phosphoric acid. The selection of an appropriate solvent is crucial to ensure solubility of the reactants and to facilitate the reaction. Dichloromethane or similar inert solvents are often employed. The reaction temperature and time are optimized to maximize the yield of the N-acylated product while minimizing potential side reactions, such as C-acylation.

| Reagent/Condition | Role/Observation |

| Carbazole | Starting material |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetylating agent |

| Phosphoric Acid (H₃PO₄) | Catalyst |

| Solvent | Inert solvent such as dichloromethane |

| Temperature | Optimized to control selectivity |

| Reaction Time | Monitored for completion |

Mechanistic Pathways of the Acylation Process at the Nitrogen Center

The N-trifluoroacetylation of carbazole is believed to proceed through an electrophilic acylation mechanism. The nitrogen atom of the carbazole ring, possessing a lone pair of electrons, acts as a nucleophile. The trifluoroacetic anhydride, activated by the acid catalyst, serves as the electrophile.

The proposed mechanism involves the following steps:

Activation of the Acylating Agent: The phosphoric acid protonates one of the carbonyl oxygens of trifluoroacetic anhydride, increasing its electrophilicity.

Nucleophilic Attack: The nitrogen atom of carbazole attacks the activated carbonyl carbon of the protonated TFAA.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the nitrogen to a suitable base (e.g., the trifluoroacetate (B77799) anion), and the trifluoroacetate group is eliminated, regenerating the catalyst and yielding the N-trifluoroacetylcarbazole product.

The pKa of the N-H bond in carbazole is a critical factor influencing its nucleophilicity and, consequently, the reaction rate.

Approaches for Enhancing Reaction Yields and Regioselectivity

A significant challenge in the acylation of carbazole is controlling the regioselectivity between N-acylation and C-acylation. The carbazole ring is susceptible to electrophilic attack at the 3, 6, and 1, 8 positions. To favor N-acylation, several strategies can be employed:

Use of a Bulky Base: Employing a sterically hindered base can deprotonate the nitrogen atom preferentially, increasing its nucleophilicity and directing the acylation to the nitrogen.

Reaction Temperature Control: Lower reaction temperatures generally favor N-acylation, as C-acylation often requires higher activation energy.

Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the regioselectivity. The TFAA/H₃PO₄ system has been shown to be effective for direct N-acylation. rsc.orgnih.govresearchgate.netepa.gov

Substituent Effects: The electronic nature of substituents on the carbazole ring can influence the nucleophilicity of the nitrogen versus the carbon atoms. A substrate-controlled regiodivergent trifluoroacetylation via Friedel-Crafts acylation has been developed, highlighting the role of substituents in directing the acylation to either the nitrogen or specific carbon positions. nih.gov

Indirect Synthetic Routes via Precursors and Strategic Intermediates

Indirect methods offer alternative pathways to N-trifluoroacetylcarbazole, often involving the initial construction of the carbazole skeleton followed by the introduction of the trifluoroacetyl group.

Construction of the Carbazole Core Followed by N-Trifluoroacetylation

A variety of methods exist for the synthesis of the carbazole ring system. These methods can be tailored to produce substituted carbazoles which can subsequently be N-trifluoroacetylated. Some common carbazole synthesis strategies include:

Borsche–Drechsel cyclization

Fischer indole (B1671886) synthesis

Graebe–Ullmann reaction

Cadogan cyclization

Palladium-catalyzed C-H activation/amination

Once the carbazole core is synthesized, the N-trifluoroacetylation can be carried out using the direct methods described in section 2.1. The compatibility of the functional groups present on the synthesized carbazole with the trifluoroacetylation conditions is a critical consideration. For instance, acid-sensitive groups may require protection prior to the N-acylation step.

A one-pot synthesis of N-acyl carbazoles from cyclic diaryliodonium salts and amides has been reported, offering an efficient route to N-acylated carbazoles. nih.govbeilstein-journals.orgchemrxiv.org While this method has been demonstrated for various acyl groups, its application to trifluoroacetylation would depend on the reactivity of the corresponding trifluoroacetamide.

Electrochemical Synthetic Approaches to N-Protected Carbazole Frameworks

Electrochemical methods provide a green and efficient alternative for the synthesis of N-protected carbazoles. nih.govresearchgate.net Anodic N,C bond formation using directly generated amidyl radicals from suitable precursors allows for the construction of the N-protected carbazole framework in a single step. nih.govresearchgate.net This approach is advantageous due to the use of inexpensive electrode materials and a low concentration of supporting electrolyte. nih.govresearchgate.net

The general strategy involves the electrochemical oxidation of a precursor molecule, leading to the formation of an amidyl radical which then undergoes intramolecular cyclization to form the carbazole ring. The protecting group on the nitrogen can be chosen to be the trifluoroacetyl group, or a group that can be readily converted to it. For example, a benzoyl protecting group can be employed and subsequently deblocked to allow for N-trifluoroacetylation. nih.gov

The mechanism of this electrochemical cyclization is believed to proceed via a radical pathway, initiated by the direct oxidation of the starting material at the anode. nih.gov

Advanced Synthetic Strategies for N-Trifluoroacetylcarbazole Scaffolds

The development of sophisticated synthetic methods is crucial for accessing complex carbazole derivatives with high precision and efficiency. Modern synthetic chemistry offers a toolbox of advanced strategies that can be applied to the N-trifluoroacetylcarbazole scaffold, enabling the synthesis of novel compounds with tailored properties.

Stereoselective and Site-Selective Synthesis Techniques

The inherent structure of the carbazole ring presents multiple sites for functionalization. Achieving stereoselectivity and site-selectivity in these reactions is a key challenge and a significant area of research.

Stereoselective Synthesis:

The synthesis of chiral carbazole derivatives is of great interest due to their potential applications in asymmetric catalysis and as chiral ligands. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a common feature in substituted biaryl systems, including N-arylcarbazoles.

Recent advancements have focused on the atroposelective synthesis of C-N axially chiral carbazoles. One approach involves an intramolecular Buchwald-Hartwig amination of C-C axially chiral biaryls, resulting in a transfer of chirality from a C-C axis to a C-N axis with high enantiospecificity. nih.gov Another powerful strategy is the rhodium-catalyzed N-H bond insertion reaction, which has been successfully employed for the atroposelective synthesis of axially chiral N-arylindoles and N-arylcarbazoles, achieving excellent enantiomeric ratios. nih.gov The use of chiral phosphoric acids as catalysts has also proven effective in the atroposelective synthesis of carbazoles from naphthalen-2-amines and quinone esters.

While these methods have not been explicitly reported for N-trifluoroacetylcarbazole, the principles of inducing axial chirality through catalyzed reactions could potentially be extended to this scaffold. The bulky and electron-withdrawing nature of the trifluoroacetyl group would likely influence the rotational barrier and the stereochemical outcome of such reactions.

Site-Selective Synthesis:

The carbazole nucleus has several positions available for electrophilic or metal-catalyzed functionalization. Directing these reactions to a specific site is crucial for the synthesis of well-defined isomers.

Furthermore, condition-controlled divergent trifluoroalkylation of carbazole derivatives has been demonstrated, allowing for the selective synthesis of mono-, di-, and bis-trifluoromethylated products by modulating the catalyst and reaction conditions. nih.gov For example, using a trifluoroacetic acid (TFA) promoter can lead to mono-trifluoroalkylation, while a FeCl3 catalyst can favor di-trifluoroalkylation. Although this study focuses on trifluoroalkylation rather than trifluoroacetylation, it highlights the possibility of controlling the site of functionalization on the carbazole ring through careful selection of reagents.

The trifluoroacetylation of 9-alkenylcarbazoles has been shown to occur selectively at the β-carbon of the alkenyl substituent, demonstrating the influence of existing functional groups on the regioselectivity of the reaction. The electron-withdrawing N-trifluoroacetyl group is expected to deactivate the carbazole ring towards electrophilic attack, potentially enhancing the selectivity of reactions at other positions or requiring more forcing reaction conditions.

A summary of representative site-selective functionalizations of the carbazole core is presented in the table below.

| Reaction Type | Catalyst/Reagent | Position | Yield (%) | Reference |

| C-H Alkylation | Pd(OAc)₂ / Norbornene | C1 | Varies | nih.gov |

| C-H Acylation | Pd(OAc)₂ / Norbornene | C1 | Varies | nih.gov |

| Mono-trifluoroalkylation | Trifluoroacetic acid | C3 | up to 99% | nih.gov |

| Di-trifluoroalkylation | FeCl₃ | C3, C6 | up to 93% | nih.gov |

| β-Trifluoroacetylation | Trifluoroacetic anhydride | Alkenyl β-C | 49% |

Adoption of Sustainable and Flow Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Green chemistry and flow chemistry are at the forefront of this movement, offering significant advantages over traditional batch synthesis.

Sustainable Synthesis:

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of N-trifluoroacetylcarbazole synthesis, this can be achieved through the use of recyclable catalysts and environmentally friendly reaction media.

One-pot syntheses of carbazoles from readily available starting materials like cyclohexanones and arylhydrazine hydrochlorides have been developed under metal-free conditions, using molecular oxygen as the oxidant. nih.gov The use of recyclable nanocatalysts, such as copper-impregnated magnetic nanoparticles, has been shown to be effective for the synthesis of various N-heterocycles under solvent-free conditions. rsc.orgnih.govresearchgate.net These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. While not specifically demonstrated for N-trifluoroacetylcarbazole, these approaches offer a promising avenue for its sustainable production.

A patent describes the trifluoroacetylation of amines using trichloromethylchloroformate and triethylamine (B128534) in the presence of trifluoroacetic acid under mild conditions, which avoids the need to pre-synthesize the trifluoroacetylating agent and generates minimal byproducts. rsc.org

Flow Chemistry Methodologies:

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. nih.gov This technology is well-suited for the N-acylation of heterocycles.

Continuous-flow N-acetylation of various amines has been successfully demonstrated using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a cheap and reusable catalyst. nih.gov While this example uses an acetyl group rather than a trifluoroacetyl group, the principle of using a solid-supported catalyst in a flow system can be directly applied to the synthesis of N-trifluoroacetylcarbazole.

The table below summarizes key aspects of sustainable and flow chemistry approaches applicable to the synthesis of N-acylcarbazoles.

| Methodology | Key Features | Potential Advantages for N-Trifluoroacetylcarbazole Synthesis | Representative References |

| Sustainable Synthesis | |||

| Metal-free one-pot synthesis | Use of molecular oxygen as an oxidant. | Avoids heavy metal waste. | nih.gov |

| Recyclable nanocatalysts | Magnetic nanoparticles, easy separation and reuse. | Reduced catalyst loading and waste, lower cost. | rsc.orgnih.govresearchgate.net |

| Mild trifluoroacetylation | In-situ generation of the acetylating agent. | Reduced handling of hazardous reagents, minimal byproducts. | rsc.org |

| Flow Chemistry | |||

| Continuous N-acylation | Use of solid-supported catalysts, efficient mixing. | Improved reaction control, higher yields, enhanced safety. | nih.gov |

| Multi-step flow synthesis | Integration of multiple reaction and purification steps. | Increased efficiency, reduced manual handling. | |

| Safe handling of hazardous reactions | Minimized reaction volume at any given time. | Safer production of potentially energetic or unstable intermediates. |

Reactivity and Transformation of N Trifluoroacetylcarbazole

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Core

The nature of the substituent on the nitrogen atom of carbazole plays a pivotal role in determining the outcome of electrophilic aromatic substitution (EAS) reactions. The N-trifluoroacetyl group, being strongly deactivating, profoundly influences both the reactivity of the carbazole core and the regioselectivity of the substitution.

The trifluoroacetyl group is a potent electron-withdrawing group due to the combined inductive effect of the three fluorine atoms and the resonance effect of the carbonyl group. This withdrawal of electron density has two major consequences for electrophilic aromatic substitution on the N-trifluoroacetylcarbazole molecule:

Deactivation of the Aromatic System: The electron-withdrawing nature of the N-trifluoroacetyl group significantly reduces the nucleophilicity of the carbazole ring system. mnstate.edu As a result, N-trifluoroacetylcarbazole is substantially less reactive towards electrophiles compared to unsubstituted carbazole or carbazoles bearing electron-donating groups. mnstate.edu Reactions that proceed readily with activated carbazoles may require harsher conditions, such as stronger electrophiles or higher temperatures, when attempted on the N-trifluoroacetylated analogue.

Directing Effects: In electrophilic aromatic substitution, the existing substituent on the aromatic ring directs incoming electrophiles to specific positions. Substituents are broadly classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com Electron-withdrawing groups are typically meta-directors. masterorganicchemistry.comyoutube.com For N-trifluoroacetylcarbazole, the strong deactivating nature of the substituent directs incoming electrophiles to the positions meta to the nitrogen atom, which are the C-3 and C-6 positions. This is because the deactivating effect is most pronounced at the ortho (C-1, C-8) and para (C-3a, C-5a) positions, making the meta positions (C-3, C-6) the least deactivated and therefore the most favorable sites for electrophilic attack. libretexts.org

The general mechanism for electrophilic aromatic substitution involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. uci.edu The stability of this intermediate determines the regiochemical outcome. For N-trifluoroacetylcarbazole, attack at the C-3 or C-6 position results in a more stable arenium ion compared to attack at other positions.

Achieving controlled and site-selective functionalization of the carbazole core, especially in the presence of a deactivating group, often requires advanced synthetic strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of carbazoles. chim.itresearchgate.net

Several strategies can be employed for the site-selective functionalization of N-trifluoroacetylcarbazole and related derivatives:

Directing Group-Assisted C-H Activation: A common strategy involves the installation of a directing group that coordinates to a transition metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. chim.it For N-acyl carbazoles, the carbonyl oxygen of the acyl group can act as a directing group, guiding the metal catalyst to the C-1 and C-8 positions. For instance, Rh(III)-catalyzed alkenylation of N-acetylcarbazoles proceeds selectively at the C-1 position. chim.it A similar directing effect could be anticipated for the N-trifluoroacetyl group.

Transient Directing Group Strategy: An alternative approach utilizes a transient directing group, such as norbornene (NBE), in palladium-catalyzed reactions. nih.gov This strategy allows for the functionalization of carbazoles without the need for a permanent directing group, offering greater synthetic flexibility. researchgate.netnih.gov This method has been successfully applied to the C-H alkylation and acylation of carbazoles. nih.govresearchgate.net

Remote C-H Functionalization: In some cases, functionalization can be directed to positions remote from the initial C-H activation site. For example, ruthenium-catalyzed σ-activation at the C-1 position of a carbazole derivative can lead to selective C-4 alkylation. nih.gov

These strategies provide a versatile toolkit for the synthesis of specifically substituted N-trifluoroacetylcarbazole derivatives, which can serve as valuable intermediates in the development of new materials and biologically active compounds.

Reactions Involving the N-Trifluoroacetyl Moiety

The N-trifluoroacetyl group is not merely a spectator or a directing group; it is also a reactive functional group that can undergo various transformations. Its susceptibility to hydrolysis and the electrophilicity of its carbonyl carbon are key features of its chemical profile.

The N-trifluoroacetyl group can be removed under hydrolytic conditions, regenerating the parent carbazole. This deprotection is an important transformation, as the trifluoroacetyl group is often employed as a protecting group for the nitrogen atom of carbazoles and other nitrogen-containing heterocycles.

Hydrolysis of amides, in general, can be achieved under both acidic and basic conditions, although it often requires heating. masterorganicchemistry.comyoutube.com The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

For the N-trifluoroacetyl group, basic hydrolysis is a common deprotection strategy. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide (B78521) or other bases.

Common Deprotection Conditions:

| Reagent(s) | Conditions | Comments |

| Aqueous Base (e.g., NaOH, KOH) | Heating | A standard method for amide hydrolysis. |

| Alkoxides (e.g., NaOMe, KOtBu) | Anhydrous or aqueous conditions | Often effective for hindered or deactivated amides. |

| Ammonia/Ammonium Hydroxide | Mild conditions | Can be used for sensitive substrates. |

| Hydrazine | Mild conditions | Often used for the deprotection of N-acyl groups. |

The choice of deprotection conditions depends on the stability of other functional groups present in the molecule. For instance, if the molecule contains base-labile groups such as esters, milder conditions or alternative deprotection strategies may be necessary.

The carbonyl carbon of the N-trifluoroacetyl group is highly electrophilic due to the powerful inductive effect of the adjacent trifluoromethyl group. This makes it a prime target for nucleophilic attack. A wide range of nucleophiles can add to this carbonyl group, leading to the formation of tetrahedral intermediates that can then undergo further reactions.

This reactivity is analogous to that of other trifluoromethyl ketones, which are known to readily react with nucleophiles. nih.govnih.govorganic-chemistry.org

Examples of Nucleophilic Addition Reactions:

| Nucleophile | Product Type |

| Organometallic Reagents (e.g., Grignard, organolithium) | Tertiary alcohols |

| Hydride Reagents (e.g., NaBH₄) | Secondary alcohols |

| Amines and Hydrazines | Hemiaminals and Hydrazones |

| Enolates | β-Hydroxy ketones (Aldol-type products) |

These nucleophilic addition reactions provide a pathway to more complex carbazole derivatives by building new carbon-carbon and carbon-heteroatom bonds at the nitrogen substituent.

Metal-Catalyzed Transformations of N-Trifluoroacetylcarbazole Derivatives

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. N-trifluoroacetylcarbazole and its derivatives can participate in these reactions, either through C-H activation of the carbazole core or by transformations involving functional groups attached to the aromatic system.

Various transition metals, including palladium, rhodium, ruthenium, iridium, and copper, have been employed in the functionalization of carbazole derivatives. chim.itnih.gov These catalysts can mediate a wide array of transformations, such as:

Suzuki-Miyaura Coupling: The coupling of a boronic acid or ester with an aryl halide or triflate.

Heck-Mizoroki Coupling: The reaction of an alkene with an aryl halide or triflate.

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl halide or triflate.

These reactions can be used to introduce a wide variety of substituents onto the N-trifluoroacetylcarbazole scaffold, leading to the synthesis of complex molecules with tailored properties. The N-trifluoroacetyl group can play a dual role in these transformations, acting as a directing group in C-H activation reactions or simply as a protecting group that can be removed at a later stage.

The combination of C-H functionalization and cross-coupling reactions on the N-trifluoroacetylcarbazole platform offers a powerful and flexible approach to the synthesis of a diverse library of carbazole-based compounds for applications in materials science, medicinal chemistry, and electronics.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. wikipedia.org While specific examples detailing the use of N-trifluoroacetylcarbazole as a direct substrate in well-known cross-coupling reactions like the Suzuki-Miyaura, Heck, or Sonogashira reactions are not extensively documented in the readily available literature, the principles of these reactions can be extrapolated. The N-trifluoroacetyl group, being a strong electron-withdrawing substituent, would render any attached carbazole-halide more susceptible to oxidative addition to a low-valent palladium catalyst, a key step in these catalytic cycles.

For instance, in a hypothetical Suzuki-Miyaura coupling, a halogenated N-trifluoroacetylcarbazole would readily react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. The trifluoroacetyl group could then be removed under mild conditions to yield the functionalized carbazole. This "protecting and activating" strategy allows for regioselective functionalization that might be difficult to achieve with an unprotected carbazole.

Similarly, in the context of C-N bond formation via the Buchwald-Hartwig amination, the N-trifluoroacetyl group would likely need to be absent from the nitrogen atom that is to be coupled. However, its presence on a separate carbazole unit within a larger molecule could influence the electronic environment and, consequently, the reaction's outcome.

Functionalization through Directed C-H Activation

Directed C-H activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of aromatic compounds. chim.itrsc.org In this approach, a directing group guides a transition metal catalyst to a specific C-H bond, typically in the ortho position, facilitating its cleavage and subsequent reaction with a coupling partner.

Recent advancements have highlighted the use of various directing groups to achieve regioselective C-H functionalization of the carbazole nucleus at different positions (C1, C2, C3, and C4). chim.it These methods provide access to a wide range of functionalized carbazoles that would be challenging to synthesize using traditional methods. The interplay between a directing group and the electronic effects of the N-trifluoroacetyl substituent would offer a rich area for further investigation, potentially enabling novel and highly selective transformations.

Investigation of Radical Reactions and Electrochemical Transformations

The involvement of N-trifluoroacetylcarbazole in radical and electrochemical reactions represents a frontier in its reactivity profile. The strong electron-withdrawing character of the trifluoroacetyl group is expected to play a significant role in these processes.

Radical reactions offer unique pathways for bond formation and functionalization. youtube.com While specific studies on the radical reactions of N-trifluoroacetylcarbazole are scarce, one can anticipate that the electron-deficient nature of the aromatic system would make it a potential acceptor for nucleophilic radicals. Radical cyclization reactions of precursors containing an N-trifluoroacetylcarbazole moiety could lead to the formation of complex polycyclic structures. nih.gov

Electrochemical methods provide a green and efficient alternative for inducing chemical transformations. The oxidation potential of the carbazole nucleus is expected to be significantly increased by the presence of the N-trifluoroacetyl group. This would make electrochemical oxidation a viable method for generating radical cations of N-trifluoroacetylcarbazole, which could then participate in various follow-up reactions, such as dimerization or reaction with nucleophiles. While the electrochemical synthesis of carbazoles has been reported, specific investigations into the electrochemical transformations of pre-formed N-trifluoroacetylcarbazole are an area ripe for exploration.

N Trifluoroacetylcarbazole As a Strategic Synthon in Advanced Material Science Research

Development of Organic Electronic Materials

Carbazole-based compounds are integral to the field of organic electronics, finding widespread use in devices such as solar cells and light-emitting diodes. mdpi.com The performance of these materials is intimately linked to their molecular structure, which dictates their electronic energy levels (HOMO/LUMO), charge carrier mobility, and film-forming properties. N-Trifluoroacetylcarbazole provides a versatile platform for the synthesis of these sophisticated structures. By temporarily passivating the reactive N-H site, the trifluoroacetyl group directs functionalization to the carbazole's carbon backbone, allowing for the construction of complex architectures that would otherwise be difficult to synthesize.

Design and Synthesis of Charge Transport Materials (e.g., Hole Transport Materials for Perovskite Solar Cells)

Perovskite solar cells (PSCs) represent a revolutionary photovoltaic technology, and their efficiency and stability are highly dependent on the hole transport material (HTM) used. osti.gov Carbazole (B46965) derivatives are premier candidates for HTMs due to their high hole mobility and appropriate energy level alignment with perovskite absorbers. doi.orgrsc.org

The synthesis of high-performance HTMs often requires the introduction of multiple functional groups onto the carbazole core to enhance solubility, optimize energy levels, and improve morphological stability. The acidic proton of the N-H group in unsubstituted carbazole can interfere with common organometallic reactions (e.g., lithiation) used for C-C and C-N bond formation. N-Trifluoroacetylcarbazole circumvents this issue. The nitrogen is protected, allowing chemists to perform selective functionalization at positions such as C-3, C-6, and C-2, C-7. Once the desired molecular framework is assembled, the trifluoroacetyl group can be easily cleaved under mild basic conditions. This reveals the N-H group, which can then be alkylated with solubilizing chains (e.g., 2-ethylhexyl) or other functional moieties to yield the final, high-performance HTM. This "protect-functionalize-deprotect-alkylate" strategy is a powerful method for creating complex, star-shaped, or cross-linkable HTMs. rsc.orgrsc.org

Table 1: Performance of Selected Carbazole-Based Hole Transport Materials in Perovskite Solar Cells

| HTM | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Spiro-OMeTAD | n-i-p | >20% (Typical Standard) | osti.gov |

| LD29 | n-i-p (doped) | >18% | rsc.org |

| V950 | n-i-p | ~18% | osti.gov |

Fabrication of Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the realm of organic light-emitting diodes (OLEDs), carbazole derivatives are workhorse materials, serving as fluorescent emitters, phosphorescent hosts, and components of thermally activated delayed fluorescence (TADF) systems. mdpi.com The electronic properties, particularly the HOMO-LUMO gap, are critical for determining the emission color and efficiency of the device. researchgate.net

The N-trifluoroacetyl group is strongly electron-withdrawing, and its presence in a final OLED material would drastically lower the HOMO and LUMO energy levels, leading to a significant blue-shift in emission but also potentially creating large energy barriers for charge injection. Consequently, N-trifluoroacetylcarbazole is not typically the final emissive or host material itself but rather a crucial intermediate in its synthesis. Its utility lies in enabling the precise construction of complex donor-acceptor molecules or extended conjugated systems where functional groups are strategically placed on the carbazole backbone to tune the emission from blue to green or red. After the core structure is synthesized, the protecting group is removed to unmask the N-H functionality, which is often essential for the final material's desired electronic structure and intermolecular packing in the solid state.

Table 2: Examples of Carbazole Derivatives in OLED Applications

| Compound Type | Application | Key Feature | Reference |

|---|---|---|---|

| Poly(N-vinylcarbazole) (PVK) | Host Material | Good hole transport, high Tg | mdpi.com |

| 3,6-Bis(carbazol-9-yl)-9-(2-ethylhexyl)carbazole (Tris-PCz) | Host Material | High triplet energy | mdpi.com |

| Carbazole-based TADF Emitters | Emitter | Harvests triplet excitons | mdpi.com |

Exploration as Photoactive Compounds and Sensitizers

The excellent photophysical properties of carbazoles make them suitable for use as photosensitizers in applications like dye-sensitized solar cells (DSSCs) and as photoinitiators for polymerization. In these roles, the molecule must efficiently absorb light and participate in energy or electron transfer processes. The design of such photoactive compounds often involves creating a D-π-A (Donor-π bridge-Acceptor) structure, where the carbazole unit typically acts as the electron donor.

N-Trifluoroacetylcarbazole serves as an ideal starting point for building the donor component. By protecting the nitrogen, synthetic chemists can selectively introduce π-conjugated linkers and acceptor units at specific positions on the carbazole ring. This controlled synthesis is vital for optimizing the absorption spectrum and orbital alignment required for efficient charge separation or energy transfer. Once the complex photoactive molecule is assembled, the trifluoroacetyl group can be removed or replaced with another functional group to fine-tune the final properties of the sensitizer.

Polymer Chemistry and Polymerizable Monomers

Carbazole-containing polymers, most notably poly(N-vinylcarbazole) (PVK), are renowned for their photoconductivity and have been extensively used in electrophotography and as host materials in polymer light-emitting diodes (PLEDs). mdpi.commdpi.com The synthesis of novel carbazole-based polymers with tailored properties remains an active area of research, driven by the need for solution-processable and high-performance materials.

Synthesis of Novel Carbazole-Based Polymers for Emerging Applications

N-Trifluoroacetylcarbazole is a key precursor for creating novel polymerizable monomers. A common strategy involves first functionalizing the N-trifluoroacetylcarbazole core with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, often at the C3 or C6 position. This new monomer can then be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for excellent control over molecular weight and architecture. mdpi.comresearchgate.netrsc.org

A particularly powerful application of this synthon is in post-polymerization modification. A polymer is first created using the N-trifluoroacetyl-protected monomer. Subsequently, the trifluoroacetyl groups along the entire polymer backbone can be cleaved. This yields a "blank slate" polymer with reactive N-H sites, which can then be subjected to a second round of chemical modification, such as N-alkylation or N-arylation. This "protect-polymerize-deprotect-functionalize" sequence enables the synthesis of novel polymer architectures and block copolymers that are inaccessible through the direct polymerization of N-functionalized monomers.

Impact of the N-Trifluoroacetyl Group on Polymer Architectures and Properties

The N-trifluoroacetyl group has a profound, albeit temporary, impact on the properties of a carbazole-based polymer. If one considers the polymer before the deprotection step, its characteristics would be markedly different from traditional carbazole polymers.

Electronic Properties: The strong electron-withdrawing nature of the trifluoroacetyl group would significantly lower the HOMO and LUMO energy levels of the polymer, transforming it from a predominantly hole-transporting material into one with a much higher electron affinity.

Physical Properties: The bulky trifluoroacetyl group would disrupt the π-π stacking between polymer chains, which is crucial for efficient charge transport. This would likely lead to a more amorphous morphology and altered solubility in organic solvents. The rigidity of the group could also increase the polymer's glass transition temperature (Tg).

Upon removal of the protecting group, the polymer's properties are dramatically transformed. The resulting poly(N-H-carbazole) would exhibit strong intermolecular hydrogen bonding, potentially reducing its solubility but creating ordered domains. This deprotected polymer serves as a versatile intermediate. Subsequent N-alkylation restores solubility and re-establishes the well-known hole-transporting characteristics associated with polymers like PVK, but with novel architectures or functionalities introduced in the earlier synthetic steps. This demonstrates the strategic value of the N-trifluoroacetyl group in controlling and diversifying polymer properties.

Applications of N Trifluoroacetylcarbazole in Research Oriented Analytical Chemistry

Derivatization Strategies for Enhanced Analytical Detection and Characterizationnih.govnih.gov

Chemical derivatization is a widely adopted strategy in analytical chemistry to improve the performance of analytical methods for compounds that may otherwise exhibit poor sensitivity or chromatographic behavior. nih.govnih.gov The conversion of carbazole (B46965) to N-trifluoroacetylcarbazole is a prime example of such a strategy, targeting the secondary amine group to attach a functional moiety that confers advantageous properties for analysis.

A significant challenge in the mass spectrometric (MS) analysis of certain compounds is poor ionization efficiency, leading to low sensitivity and high limits of detection. Derivatization with a trifluoroacetyl group directly addresses this issue. The high electronegativity of the fluorine atoms in the trifluoroacetyl moiety makes the derivative an excellent candidate for techniques like electron capture negative ionization mass spectrometry (ECNI-MS).

Table 1: Benefits of Trifluoroacetylation for Mass Spectrometry

| Feature | Impact of N-Trifluoroacetyl Group | Analytical Advantage |

| Electronegativity | High due to three fluorine atoms | Greatly enhances signal in Electron Capture Negative Ionization (ECNI) |

| Ionization Efficiency | Significantly increased | Lower limits of detection and improved sensitivity |

| Molecular Weight | Increased by 96 Da | Shifts the derivative to a higher, often less crowded, mass region |

| Fragmentation | Provides predictable fragmentation patterns (e.g., loss of CF3) | Aids in structural confirmation during MS/MS analysis |

In LC-MS/MS analysis, achieving good chromatographic separation is crucial for accurate quantification and reducing matrix effects. The separation of carbazole and its derivatives can be challenging due to their structural similarities. africaresearchconnects.comepa.gov Derivatization to N-trifluoroacetylcarbazole alters the polarity and volatility of the parent molecule, which can be exploited to optimize separation.

By converting the polar N-H group of carbazole into a less polar, non-hydrogen-bonding N-C(O)CF3 group, the interaction with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC) is modified. sielc.com This change often leads to improved peak shape, reduced tailing, and better resolution from other closely eluting compounds. The ability to fine-tune retention times and improve separation efficiency is critical for robust and reliable quantitative methods. africaresearchconnects.com Researchers can leverage these modified properties to develop highly selective methods for separating various carbazole derivatives from complex mixtures. epa.gov

Targeted metabolomics and lipidomics aim to accurately quantify a specific set of known metabolites or lipids within a biological sample. nih.gov These studies often deal with complex matrices and low-abundant analytes, making sensitive and selective detection paramount. Chemical derivatization is a powerful tool in this context to enhance analytical performance. nih.gov

While not a native metabolite itself, N-trifluoroacetylcarbazole serves as a model for the derivatization strategy that can be applied to carbazole-containing endogenous molecules or lipids. For instance, if a research goal were to analyze a specific class of carbazole-based alkaloids or lipid species containing a carbazole moiety, derivatization with trifluoroacetyl anhydride (B1165640) would be a viable approach. This would improve their ionization efficiency and chromatographic behavior, enabling their reliable quantification in complex biological extracts like plasma or tissue homogenates. nih.govnih.gov

Role in Fluorescent Labeling and Probe Development for Chemical and Biological Research

The carbazole scaffold is recognized for its intrinsic photophysical properties, including high fluorescence quantum yield and excellent chemical and thermal stability, making it a valuable fluorophore in the development of fluorescent probes. researchgate.netresearchgate.net Carbazole derivatives are extensively used to design probes for bioimaging and sensing various analytes, such as ions and reactive oxygen species. researchgate.netrsc.orgnih.gov

Functionalization of the carbazole core is a key strategy to tune its optical and electronic properties. The introduction of an N-trifluoroacetyl group, an electron-withdrawing moiety, directly influences the electronic structure of the carbazole ring system. This modification can alter the fluorescence emission wavelength and quantum yield. While N-trifluoroacetylcarbazole itself may not be the final fluorescent probe, it represents a crucial synthetic intermediate. The N-position can be further functionalized, or the trifluoroacetyl group can be used to modulate the electronic properties of a probe that has other reactive sites for sensing. For example, a probe could be designed where a reaction with an analyte cleaves a group, altering the electronic influence on the carbazole core and causing a change in fluorescence. acs.org

Advanced Spectroscopic Studies for Structural Elucidation and Quantitative Analysis in Research Contexts

The definitive identification and characterization of N-trifluoroacetylcarbazole rely on a suite of advanced spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the molecule's identity and purity. These same techniques are foundational for developing quantitative analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The successful derivatization of carbazole is confirmed by the appearance of a strong absorption band characteristic of the carbonyl (C=O) stretch of the amide group, typically in the region of 1700-1750 cm⁻¹. The disappearance of the N-H stretching band of the parent carbazole further confirms the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. Upon acylation, the chemical shifts of the aromatic protons and carbons on the carbazole ring are altered due to the electron-withdrawing effect of the trifluoroacetyl group. nih.gov ¹⁹F NMR would show a characteristic singlet for the three equivalent fluorine atoms of the CF₃ group.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in MS/MS experiments, such as the neutral loss of the trifluoroacetyl group or parts thereof, provides further structural evidence. researchgate.net

These spectroscopic data are not only crucial for initial structural elucidation but also form the basis for quantitative analysis, where the intensity of a specific spectroscopic signal (e.g., a peak in a mass spectrum or an NMR spectrum) is correlated with the concentration of the analyte.

Table 2: Key Spectroscopic Data for N-Trifluoroacetylcarbazole

| Spectroscopic Technique | Key Feature | Typical Observation | Purpose |

| IR Spectroscopy | Carbonyl Stretch | Strong absorption band at ~1700-1750 cm⁻¹ | Confirms presence of trifluoroacetyl group |

| ¹H NMR Spectroscopy | Aromatic Protons | Downfield shift compared to carbazole | Elucidates electronic environment |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | Resonance at ~160-170 ppm | Confirms amide carbonyl carbon |

| ¹⁹F NMR Spectroscopy | Trifluoromethyl Group | Single peak | Confirms presence and environment of CF₃ group |

| Mass Spectrometry | Molecular Ion Peak | [M]⁺ or [M-H]⁻ at the expected m/z | Determines molecular weight and formula |

Computational and Theoretical Investigations of N Trifluoroacetylcarbazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of N-trifluoroacetylcarbazole. irjweb.com These methods allow for a detailed exploration of the molecule's electronic structure and the prediction of its spectroscopic signatures.

The electronic character of N-trifluoroacetylcarbazole is dominated by the interplay between the electron-rich carbazole (B46965) ring system and the potent electron-withdrawing trifluoroacetyl group (-COCF₃). The nitrogen atom of the carbazole moiety, which in its parent form possesses a lone pair contributing to the ring's aromaticity, is acylated. This acylation, especially with a group as electronegative as trifluoroacetyl, profoundly alters the electronic landscape of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. youtube.com For N-trifluoroacetylcarbazole, the HOMO is expected to be delocalized primarily over the carbazole framework, while the LUMO would likely be centered on the trifluoroacetyl group, specifically on the π* orbital of the carbonyl.

The introduction of the trifluoroacetyl group significantly lowers the energy of the HOMO compared to unsubstituted carbazole. This is due to the strong inductive and resonance-withdrawing effects of the group, which pulls electron density away from the carbazole nitrogen and the aromatic rings. numberanalytics.commasterorganicchemistry.com Consequently, the HOMO-LUMO energy gap (ΔE) is expected to be larger than that of carbazole or N-alkylated carbazoles. researchgate.netacs.org A larger energy gap generally implies greater kinetic stability and lower chemical reactivity. nih.gov

Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide precise energy values for these frontier orbitals. irjweb.com These computational approaches have been successfully applied to a wide range of carbazole derivatives to understand substitution effects. researchgate.netnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for N-Trifluoroacetylcarbazole

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital, indicating ionization potential. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| Energy Gap (ΔE) | 5.33 | The difference between LUMO and HOMO energies, reflecting chemical reactivity and stability. nih.gov |

Note: The values presented are illustrative and based on typical results from DFT calculations on similarly substituted aromatic amines.

Computational methods are highly effective in predicting various spectroscopic properties, which can then be validated against experimental data to confirm the molecular structure. rsc.orgulakbim.gov.tr

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of N-trifluoroacetylcarbazole. rsc.org Key predicted vibrational modes would include the strong carbonyl (C=O) stretching frequency of the amide group, typically appearing at a high wavenumber (e.g., >1700 cm⁻¹) due to the electron-withdrawing effect of the CF₃ group. Additionally, characteristic C-F stretching vibrations would be predicted in the 1100-1300 cm⁻¹ region. Comparing these calculated frequencies with an experimental FT-IR spectrum allows for a detailed assignment of the observed bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. acs.org For N-trifluoroacetylcarbazole, calculations would predict a significant downfield shift for the protons on the carbazole ring adjacent to the nitrogen atom, compared to unsubstituted carbazole. This is due to the decreased electron density caused by the anisotropic effect of the trifluoroacetyl group. Similarly, the carbon atoms of the carbazole ring, particularly those closest to the nitrogen, would show corresponding shifts in the ¹³C NMR spectrum. The accuracy of these predictions can be high when compared to experimental results. acs.org

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculations would reveal the energies of the principal electronic transitions, such as the π → π* transitions within the carbazole chromophore. The attachment of the trifluoroacetyl group is expected to cause a hypsochromic (blue) shift in the main absorption bands compared to carbazole, a consequence of the stabilization of the ground state and the widening of the HOMO-LUMO gap. acs.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopy | Predicted Value | Experimental Value | Key Feature |

| FT-IR | 1715 cm⁻¹ | 1718 cm⁻¹ | C=O Stretch |

| ¹H NMR | 8.25 ppm | 8.22 ppm | Protons at C4/C5 |

| ¹³C NMR | 168.0 ppm | 167.5 ppm | Carbonyl Carbon |

| UV-Vis (λmax) | 325 nm | 328 nm | π → π* Transition |

Note: Experimental values are hypothetical for illustrative purposes of validation.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

The N-trifluoroacetylation of carbazole typically proceeds by reacting it with an acylating agent like trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. nih.gov A computational transition state analysis can elucidate the mechanism of this reaction. The process would be modeled as a nucleophilic attack by the nitrogen atom of carbazole on the electrophilic carbonyl carbon of the acylating agent. youtube.com

DFT calculations can locate the geometry of the transition state for this reaction, which would likely feature an elongated N-H bond, a partially formed N-C bond, and a distorted carbonyl group. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of the reaction. Such studies on related acylation reactions have provided crucial insights into their mechanisms. rsc.org

The reactivity of N-trifluoroacetylcarbazole, particularly in reactions involving the aromatic rings like electrophilic aromatic substitution, is heavily influenced by the N-trifluoroacetyl group. This group is strongly deactivating due to its electron-withdrawing nature. masterorganicchemistry.com

Computational models can quantify this effect and predict the regioselectivity of potential reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov For N-trifluoroacetylcarbazole, the MEP would show a region of high positive potential (blue) around the carbonyl and CF₃ groups, indicating their electrophilic character. Conversely, the electron density on the carbazole rings would be significantly reduced compared to the parent carbazole, though some negative potential (red/yellow) would remain, indicating the most likely sites for electrophilic attack. nih.gov

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the Fukui functions, one could determine which positions on the carbazole rings are least deactivated and therefore most susceptible to electrophilic substitution, should a reaction occur under forcing conditions.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules and their environment. nih.gov

For N-trifluoroacetylcarbazole, MD simulations could be employed to study several phenomena:

Solvation and Aggregation: MD simulations can model how N-trifluoroacetylcarbazole molecules interact with various solvents and with each other. This is relevant for understanding its solubility and its tendency to form aggregates or self-assemble in solution.

Conformational Dynamics: These simulations can track the rotational dynamics around the N-CO bond, providing insight into the molecule's flexibility and the preferred conformations in different environments.

Interaction with Materials: If N-trifluoroacetylcarbazole were to be incorporated into a polymer matrix or adsorbed onto a surface for a materials science application, MD simulations could model these interactions. pensoft.net By calculating parameters such as the Root Mean Square Deviation (RMSD) over the simulation time, the stability of the molecule's position and conformation within the larger system can be assessed. nih.gov

Conformational Analysis and Intermolecular Interactions within Research Models

Intermolecular interactions in the solid state of N-trifluoroacetylcarbazole would likely be governed by a combination of weak non-covalent forces. These could include π-π stacking interactions between the aromatic carbazole rings of adjacent molecules and dipole-dipole interactions arising from the polar trifluoroacetyl group. The highly electronegative fluorine atoms of the trifluoroacetyl group could also participate in weak hydrogen bonds with hydrogen atoms on neighboring molecules or other directional interactions. Analysis of the crystal packing, if crystallographic data were available, would reveal the specific nature and geometry of these interactions, which are crucial for understanding the material's bulk properties.

Due to the absence of specific research data, the following tables are presented as illustrative examples of how such data would be organized if available from computational studies. The values within are hypothetical and are intended to serve as a template for the presentation of actual research findings.

Table 1: Hypothetical Conformational Analysis Data for N-Trifluoroacetylcarbazole

This table illustrates the type of data that would be generated from a conformational analysis using computational methods. It would typically include the key dihedral angles defining the orientation of the trifluoroacetyl group and the relative energies of different conformers.

| Conformer | Dihedral Angle (C-N-C=O) (°) | Relative Energy (kcal/mol) |

| Planar | 0 | 5.2 |

| Perpendicular | 90 | 0 |

| Skewed | 45 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Intermolecular Interaction Analysis of Crystalline N-Trifluoroacetylcarbazole

| Interaction Type | Energy Contribution (kcal/mol) | Key Atom-Atom Distances (Å) |

| π-π Stacking | -10.5 | Cg-Cg = 3.5 |

| Dipole-Dipole | -4.2 | O...C = 3.1 |

| C-H...O Hydrogen Bond | -2.1 | H...O = 2.4 |

| C-H...F Interaction | -1.5 | H...F = 2.6 |

Note: The data in this table is hypothetical and for illustrative purposes only. Cg refers to the centroid of the aromatic ring.

Further experimental and computational research is required to determine the precise conformational properties and the nature of intermolecular forces that govern the structure and behavior of N-trifluoroacetylcarbazole.

Future Research Directions and Emerging Challenges for N Trifluoroacetylcarbazole Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

The traditional synthesis of N-trifluoroacetylcarbazole often involves the use of trifluoroacetic anhydride (B1165640), a reagent that can be harsh and environmentally challenging. Future research is increasingly focused on developing more sustainable and greener synthetic routes.

One promising avenue is the use of solid acid catalysts . These catalysts, such as zeolites and heteropolyacids, offer advantages like reusability, reduced waste, and milder reaction conditions. ijcps.orgresearchgate.net For instance, aluminum dodecatungstophosphate (AlPW12O40) has been shown to be an effective catalyst for Friedel-Crafts acylation reactions using carboxylic acids in the presence of trifluoroacetic anhydride under solvent-free conditions. researchgate.net A patented method highlights a Friedel-Crafts acylation reaction catalyzed by trifluoroacetic acid and/or trifluoroacetic anhydride, where the catalyst can be recycled, and the process minimizes waste. google.com The application of such catalytic systems to the specific acylation of carbazole (B46965) with trifluoroacetic anhydride presents a key area for future investigation.

Photocatalysis represents another frontier in green synthesis. Visible-light-driven photocatalysis, using catalysts like Eosin Y, has been employed for the C2-alkylation of benzothiazoles, demonstrating the potential for activating C-H bonds under mild conditions. rsc.org Exploring the photocatalytic acylation of carbazole could lead to highly efficient and selective methods for producing N-trifluoroacetylcarbazole, minimizing the need for harsh reagents and high temperatures. Research into carbazole-based photocatalysts for the synthesis of other organic molecules further underscores the potential of light-mediated transformations in this field. rsc.org

The development of enzymatic synthesis routes for N-acylated heterocycles is also gaining traction. While the enzymatic acylation of less nucleophilic N-heterocycles remains a challenge, recent studies have demonstrated the potential of enzymes like lipase (B570770) to catalyze the synthesis of N-heterocycle-containing derivatives. daneshyari.com Investigating and engineering enzymes for the specific and efficient trifluoroacetylation of carbazole could offer a highly sustainable and selective synthetic pathway.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Solid Acid Catalysis | Reusable catalysts, solvent-free conditions, reduced waste. ijcps.orgresearchgate.net | Catalyst deactivation, optimizing reaction conditions for carbazole. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. rsc.org | Development of efficient photocatalysts for N-acylation, understanding reaction mechanisms. |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. daneshyari.com | Identifying or engineering suitable enzymes, overcoming low reactivity of carbazole. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the carbazole nucleus, opening up avenues for novel chemical transformations.

A key area of future research is the directed C-H functionalization of the carbazole core in N-trifluoroacetylcarbazole. The trifluoroacetyl group can act as a directing group, guiding the regioselective introduction of various functional groups onto the carbazole ring. chim.it Recent studies have shown that palladium-catalyzed C-H activation can be used for the assembly of N-aryl carbazoles. nih.govnih.gov Further exploration of this strategy with N-trifluoroacetylcarbazole could lead to the synthesis of a wide range of novel derivatives with tailored properties. The development of dual palladium-photoredox catalysis offers a modular approach for the site-selective arylation of carbazoles, a technique that could be extended to N-trifluoroacetylcarbazole. rsc.org

The trifluoroacetyl group itself can participate in unprecedented transformations . While the photo-Fries rearrangement of 2-acyloxycarbazoles has been studied as a route to synthesize carbazole alkaloids, nih.gov the photochemical behavior of N-trifluoroacetylcarbazole remains largely unexplored. Investigating its photochemical reactivity could unveil new rearrangement or fragmentation pathways, leading to novel molecular scaffolds.

Furthermore, the potential of N-trifluoroacetylcarbazole to participate in cycloaddition reactions is an exciting area for future exploration. The electron-deficient nature of the trifluoroacetyl group could enhance the dienophilic character of the carbazole double bonds, making them suitable partners in Diels-Alder reactions. nih.govyoutube.comyoutube.comnih.gov This could provide a powerful tool for the construction of complex, polycyclic architectures containing the carbazole motif.

| Reactivity Pattern | Potential Outcomes | Key Research Challenges |

| Directed C-H Functionalization | Synthesis of novel, regioselectively functionalized carbazole derivatives. chim.itnih.govnih.govrsc.org | Understanding the directing effect of the trifluoroacetyl group, optimizing reaction conditions. |

| Photochemical Transformations | Discovery of new rearrangement and fragmentation pathways. nih.gov | Elucidating the photoreactive excited states, controlling reaction selectivity. |

| Cycloaddition Reactions | Construction of complex polycyclic systems. nih.govyoutube.comyoutube.comnih.gov | Overcoming the aromaticity of the carbazole ring, controlling stereoselectivity. |

Integration into Multifunctional Material Systems with Enhanced Performance

The unique electronic properties of N-trifluoroacetylcarbazole make it a promising building block for the development of advanced functional materials.

In the field of organic electronics , carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties and high triplet energies. chemistryviews.orgnih.govnih.govrsc.org The introduction of a trifluoromethyl group has been shown to induce a blue shift in the emission of carbazole derivatives, making them suitable for stable blue OLEDs. chemistryviews.org The electron-withdrawing trifluoroacetyl group in N-trifluoroacetylcarbazole could similarly be exploited to tune the optoelectronic properties of carbazole-based materials for OLED applications. Future research will focus on synthesizing and characterizing polymers and small molecules incorporating the N-trifluoroacetylcarbazole unit to develop new host and emissive materials for high-performance OLEDs.

N-trifluoroacetylcarbazole can also serve as a functional monomer for the synthesis of novel polymers with tailored properties. nih.govrsc.org The trifluoroacetyl group can enhance the polymer's thermal stability, solubility, and electron affinity. These polymers could find applications in various fields, including as dielectric materials, gas separation membranes, and functional coatings. The development of efficient polymerization methods for N-trifluoroacetylcarbazole-containing monomers is a key challenge in this area.

Furthermore, the integration of N-trifluoroacetylcarbazole into materials for chemical sensors is an emerging research direction. mdpi.comresearchgate.net The carbazole moiety is known for its fluorescence properties, which can be modulated by the presence of analytes. nih.gov The trifluoroacetyl group can influence the sensitivity and selectivity of these sensors by altering the electronic properties of the carbazole ring. Future work will involve designing and synthesizing N-trifluoroacetylcarbazole-based sensors for the detection of various chemical species, including metal ions, explosives, and volatile organic compounds.

| Material Application | Potential Benefits | Key Research Challenges |

| Organic Light-Emitting Diodes (OLEDs) | Tunable optoelectronic properties, development of stable blue emitters. chemistryviews.orgnih.govnih.govrsc.org | Synthesis of high-purity materials, optimizing device architecture. |

| Functional Polymers | Enhanced thermal stability, solubility, and electron affinity. nih.govrsc.org | Controlled polymerization, characterization of polymer properties. |

| Chemical Sensors | High sensitivity and selectivity, fluorescence-based detection. mdpi.comresearchgate.netnih.gov | Understanding sensing mechanisms, achieving real-world applicability. |

Advancements in Analytical Methodologies for Complex Chemical and Biological Systems

As the use of N-trifluoroacetylcarbazole and its derivatives expands, the development of advanced analytical methodologies for their detection and quantification in complex matrices becomes crucial.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the analysis of these compounds. researchgate.netnih.govspringernature.com Future research will focus on developing and validating robust HPLC-MS/MS and GC-MS methods for the trace analysis of N-trifluoroacetylcarbazole in various samples, including environmental and biological matrices. The trifluoroacetyl group can be utilized as a derivatization agent to improve the chromatographic behavior and mass spectrometric detection of certain analytes. researchgate.net

Understanding the mass spectrometric fragmentation of N-trifluoroacetylcarbazole is essential for its structural elucidation and confident identification. Detailed fragmentation studies will aid in the development of selective reaction monitoring (SRM) methods for targeted quantification and in the identification of unknown metabolites or degradation products.

The development of novel electrochemical sensors offers a promising alternative for the rapid and on-site detection of N-trifluoroacetylcarbazole. These sensors can be based on the electrochemical oxidation or reduction of the carbazole moiety, with the trifluoroacetyl group influencing the redox potential and providing selectivity. Future efforts will be directed towards the design of sensitive and selective electrochemical sensors for the continuous monitoring of N-trifluoroacetylcarbazole in various applications.

| Analytical Methodology | Purpose | Key Research Challenges |

| Chromatography-Mass Spectrometry (HPLC-MS/MS, GC-MS) | Trace analysis, quantification in complex matrices. researchgate.netnih.govspringernature.com | Method development and validation, matrix effects. |

| Mass Spectrometric Fragmentation Analysis | Structural elucidation, identification of metabolites. | Understanding fragmentation pathways, library development. |

| Electrochemical Sensors | Rapid, on-site detection. | Sensor design and fabrication, achieving high sensitivity and selectivity. |

Q & A

Basic: What are the optimal synthetic conditions for N-trifluoroacetyl carbazole derivatives?

Answer:

A factorial experimental design (2³) is recommended to optimize variables such as cell concentration, temperature, and induction time. For example, E. coli BL21-SI cultures expressing carbazole dioxygenase components showed enhanced protein yield when induction variables were systematically varied and analyzed using STATISTICA 6.0 . Statistical validation ensures reproducibility and minimizes experimental iterations.

Basic: Which analytical techniques are critical for characterizing N-trifluoroacetyl carbazole purity?

Answer:

High-Performance Liquid Chromatography (HPLC) is essential to confirm purity, especially for isomers or trace impurities. Carbazole derivatives require rigorous HPLC analysis (e.g., using a C18 column with acetonitrile/water gradients) to resolve structural analogs, as highlighted in studies on carbazole-based fluorescent probes .

Basic: How do solvent systems influence chromatographic separation of N-trifluoroacetyl carbazole intermediates?

Answer:

Mobile phases with acetonitrile, water, methanol, and glacial acetic acid (40:35:25:0.2 v/v) are effective for separating carbazole derivatives, as demonstrated in USP assays for related compounds . Adjusting solvent polarity improves resolution of trifluoroacetylated products from byproducts.

Advanced: How does the N-trifluoroacetyl group lower activation barriers in cycloaddition reactions?

Answer:

Density Functional Theory (DFT) studies reveal that the N-trifluoroacetyl group pre-organizes reactants into an s-cis conformation, reducing distortion energy by 12–14 kcal/mol in intramolecular cycloadditions. This group also stabilizes charge transfer via lowering the LUMO energy, enhancing inverse-electron-demand Diels-Alder reactivity .

Advanced: What computational methods predict electronic properties of N-trifluoroacetyl carbazole?

Answer:

Self-consistent charge density-functional tight-binding (SCC-DFTB) with long-range corrected (LC) parameters accurately predicts HOMO/LUMO energies and bandgaps. For carbazole, SCC-DFTB yielded a HOMO of -5.49 eV vs. experimental -5.40 eV, outperforming standard DFT (4.65 eV vs. 4.13 eV experimental bandgap) . Time-dependent DFT (TD-DFTB) further models UV-Vis absorption spectra .

Advanced: How to resolve discrepancies between computational and experimental electronic data for carbazole derivatives?

Answer:

Benchmarking against multiple methods (e.g., DFTB3, LC-DFTB, and hybrid functionals like B3LYP) is critical. For N-trifluoroacetyl carbazole, SCC-DFTB underestimated bandgaps by 0.52 eV compared to DFT but aligned better with experimental HOMO levels. Cross-validation with spectroscopic data (e.g., UV-Vis, cyclic voltammetry) reconciles discrepancies .

Advanced: What role does the N-trifluoroacetyl group play in modulating carbazole’s HOMO levels?

Answer:

The electron-withdrawing trifluoroacetyl group lowers HOMO energy by stabilizing the carbazole core. DFT studies on 3,6-diphenyl-N-methyl carbazole show substitutions at the 3/6 positions maximally alter HOMO distribution. This effect is leveraged in designing organic semiconductors with tailored charge transport .

Advanced: How to optimize recombinant expression of carbazole-modifying enzymes for derivatization studies?

Answer:

Use a factorial design to screen induction conditions (e.g., 0.4–0.8 OD₆₀₀ for cell density, 25–37°C for temperature). For carbazole 1,9a-dioxygenase, optimal CarAa/CarAc expression in E. coli required 0.6 OD₆₀₀, 30°C, and 6-hour induction .

Advanced: What mechanistic insights explain the enhanced bioactivity of N-trifluoroacetyl carbazole derivatives?

Answer:

The trifluoroacetyl group improves pharmacokinetics by increasing metabolic stability and membrane permeability. In BRD4 inhibitors, N-acylhydrazone derivatives with carbazole cores showed enhanced binding affinity due to hydrophobic interactions with the acetyl-lysine binding pocket .

Advanced: How to design experiments analyzing substituent effects on carbazole’s photophysical properties?

Answer:

Combine synthetic modulation (e.g., O-doping, trifluoroacetylation) with TD-DFT calculations. For carbazole, O-substitution reduced the bandgap by 0.11 eV, while trifluoroacetylation shifted absorption peaks (e.g., 239 nm vs. 291 nm experimentally) . Validate via fluorescence spectroscopy and X-ray crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.